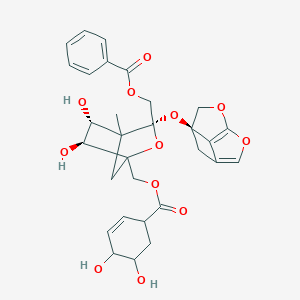

Benzoylpaeoniflorin

Übersicht

Beschreibung

Benzoylpaeoniflorin: ist ein Monoterpenglykosid, das aus den Wurzeln von Paeonia lactiflora gewonnen wird, einer traditionellen chinesischen Heilpflanze. Es ist bekannt für seine vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antianaphylaktische und immunmodulatorische Wirkungen .

Wissenschaftliche Forschungsanwendungen

Benzoylpaeoniflorin has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of monoterpene glycosides and their derivatives.

Biology: this compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: It has potential therapeutic applications in treating inflammatory diseases, sepsis, and anaphylactic reactions

Industry: It is used in the formulation of traditional Chinese medicines and herbal supplements.

Wirkmechanismus

Target of Action

Benzoylpaeoniflorin (BPF) primarily targets key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and COX-2 . These targets play a crucial role in the inflammatory response, with NF-κB acting as a transcription factor that regulates genes responsible for both the innate and adaptive immune response, and COX-1 and COX-2 being involved in the production of prostanoids, including prostaglandins, which are lipid compounds that mediate a variety of physiological functions and pathological processes including inflammation .

Mode of Action

BPF interacts with its targets by inhibiting their expression . This interaction results in a decrease in the production of pro-inflammatory molecules, thereby mitigating the inflammatory response .

Biochemical Pathways

BPF affects several biochemical pathways. It inhibits the expressions of key mediators of inflammation such as NF-κB, COX-1, and COX-2 . Furthermore, it suppresses the lipopolysaccharide (LPS)-mediated phosphorylation of p65, p38, JNK, and ERK, which are components of the NF-kB and mitogen-activated protein kinases (MAPKs) pathways . These pathways play a significant role in the regulation of immune responses and inflammation .

Pharmacokinetics

It is known that the bioavailability of paeoniflorin, a compound closely related to bpf, can be improved with the addition of benzene sulfonate

Result of Action

The action of BPF results in a decrease in the production of pro-inflammatory molecules, including inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6 . In a mouse model of sepsis, treatment with BPF resulted in lower serum levels of IL-6, TNF-α, IL-1β, CXCL1, and CXCL2 compared to control mice . These molecular and cellular effects contribute to the anti-inflammatory and immunomodulatory effects of BPF .

Action Environment

The action, efficacy, and stability of BPF can be influenced by various environmental factors. For instance, the ecological and environmental factors of the habitat of Paeoniaceae plants, from which BPF is extracted, should be carefully considered to produce traditional Chinese medicines with high paeoniflorin content . Additionally, the effects of BPF can be influenced by the physiological environment, such as the presence of inflammation or sepsis .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Benzoylpaeoniflorin plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been found to inhibit the expressions of key mediators of inflammation such as nuclear factor kappa B (NF-κB), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) . These interactions are essential in modulating inflammatory responses and reducing apoptosis in cells. Additionally, this compound interacts with inducible nitric oxide synthase (iNOS), tumor necrosis factor (TNF)-α, and interleukin (IL)-6, further highlighting its role in anti-inflammatory pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In endothelial cells and macrophages, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . This inhibition is achieved through the suppression of NF-κB and mitogen-activated protein kinases (MAPKs) signaling pathways . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the phosphorylation of key proteins involved in these processes . These cellular effects contribute to its potential therapeutic benefits in treating inflammatory and autoimmune diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to and inhibit specific biomolecules, leading to changes in gene expression and enzyme activity. This compound inhibits the phosphorylation of NF-κB, p38, JNK, and ERK, which are critical components of the inflammatory signaling pathways . By suppressing these pathways, this compound reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its anti-inflammatory effects. Additionally, this compound has been shown to inhibit histidine decarboxylase (HDC) and MAPKs, further contributing to its anti-inflammatory properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various storage conditions, with a shelf life of up to three years when stored at -20°C . In in vitro and in vivo studies, this compound has demonstrated long-term effects on cellular function, including sustained inhibition of inflammatory cytokine production and apoptosis . These temporal effects highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models of sepsis, this compound has been shown to reduce inflammatory cytokine production and improve survival rates at specific dosages . At higher doses, this compound may exhibit toxic or adverse effects, emphasizing the importance of determining optimal dosage levels for therapeutic use . These findings underscore the need for careful dosage optimization in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and efficacy. It is metabolized through pathways involving isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are precursors in the biosynthesis of monoterpene glycosides . These metabolic pathways play a crucial role in determining the bioavailability and therapeutic potential of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that this compound is primarily distributed in the root bark of Paeonia lactiflora, with significant accumulation in the xylem . This distribution pattern is essential for understanding the compound’s localization and potential therapeutic effects in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in specific cellular compartments, where it interacts with target biomolecules to exert its effects . These interactions are facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles, enhancing its therapeutic potential.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Benzoylpaeoniflorin kann durch Veresterung von Paeoniflorin mit Benzoylchlorid in Gegenwart einer Base wie Pyridin synthetisiert werden . Die Reaktion erfolgt typischerweise unter milden Bedingungen, wobei die Temperatur bei etwa 0-5 °C gehalten wird, um einen Zerfall der Reaktanten zu verhindern.

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound oft aus den Wurzeln von Paeonia lactiflora unter Verwendung von Lösungsmittelextraktionsmethoden gewonnen. Die Wurzeln werden zuerst getrocknet und pulverisiert und dann mit Lösungsmitteln wie Ethanol oder Methanol extrahiert. Der Extrakt wird dann durch Techniken wie Säulenchromatographie gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzoylpaeoniflorin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann zu Benzoylpaeonifloron oxidiert werden.

Reduktion: Reduktionsreaktionen können es wieder zu Paeoniflorin umwandeln.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen die Benzoylgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH₄) verwendet.

Substitution: Reagenzien wie Natriumhydroxid (NaOH) können Substitutionsreaktionen erleichtern.

Hauptprodukte:

Oxidation: Benzoylpaeonifloron.

Reduktion: Paeoniflorin.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Reagenz.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung in der Untersuchung von Monoterpenglykosiden und deren Derivaten verwendet.

Biologie: this compound wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, darunter Apoptose und Zellproliferation.

Medizin: Es hat potenzielle therapeutische Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Sepsis und anaphylaktischen Reaktionen

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Pfade aus:

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

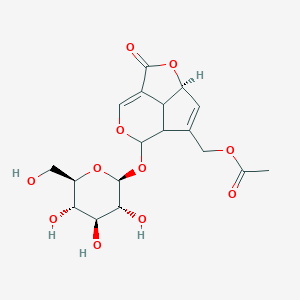

Paeoniflorin: Ein eng verwandtes Monoterpenglykosid mit ähnlichen entzündungshemmenden und immunmodulatorischen Eigenschaften.

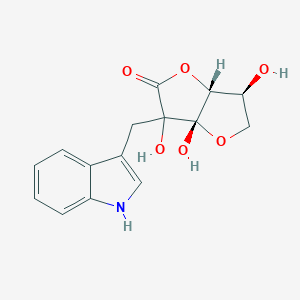

Oxypaeoniflorin: Ein weiteres Derivat von Paeoniflorin mit vergleichbaren biologischen Aktivitäten.

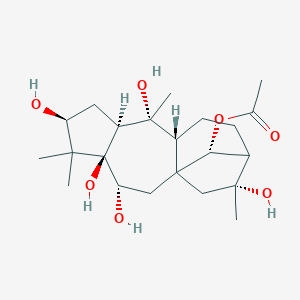

Albiflorin: Ein Monoterpenglykosid mit ähnlichem therapeutischem Potenzial.

Einzigartigkeit: Benzoylpaeoniflorin ist aufgrund seiner Benzoylgruppe einzigartig, die seine entzündungshemmenden und antianaphylaktischen Aktivitäten im Vergleich zu seiner Stammverbindung Paeoniflorin verstärkt . Diese strukturelle Modifikation ermöglicht es ihm, effektiver mit molekularen Zielen zu interagieren, die an entzündlichen und allergischen Reaktionen beteiligt sind.

Eigenschaften

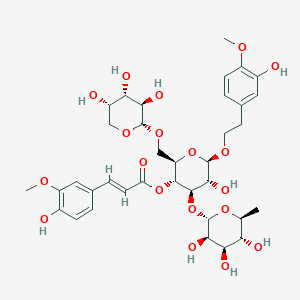

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-38-24(35)17-10-6-3-7-11-17)40-25-22(33)21(32)20(31)18(39-25)13-37-23(34)16-8-4-2-5-9-16/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3/t18-,19-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATYEZNGPQKAIK-HRCYFWENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@]3([C@@H]4C[C@]1([C@@]4([C@H](O2)O3)COC(=O)C5=CC=CC=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C7=CC=CC=C7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38642-49-8 | |

| Record name | Benzoylpaeoniflorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38642-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aR,6aR,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B190619.png)